Dibromomethane
Description
Contextualization within Halogenated Methane (B114726) Chemistry
Dibromomethane (B42720) belongs to the family of halomethanes, which are derivatives of methane (CH₄) where one or more hydrogen atoms are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). As a dihalogenated methane, it occupies a central position in understanding the progressive effects of halogen substitution on the physical and chemical properties of methane. The presence of two bromine atoms significantly alters the molecule's polarity, boiling point, density, and reactivity compared to methane and monobromomethane. Its chemical behavior is characterized by the carbon-bromine bonds, which are susceptible to nucleophilic substitution and reductive dehalogenation reactions.
Significance in Academic Inquiry
The academic significance of this compound is extensive, spanning various chemical disciplines. In organic synthesis, it serves as a versatile C1 building block and a reagent for introducing the methylene (B1212753) group (-CH₂-) into molecules. sdlookchem.com Its role as a solvent in certain reactions is also of interest. sdlookchem.com Environmental chemists study this compound due to its natural and anthropogenic origins, its transport in the atmosphere and oceans, and its contribution to the atmospheric bromine budget, which has implications for ozone depletion. copernicus.orgcopernicus.org Furthermore, its interactions with biological systems and its biodegradation pathways are active areas of research. nih.gov
Historical Developments in this compound Research
Historically, research on this compound was intertwined with the broader exploration of halogenated hydrocarbons. Early studies focused on its synthesis and fundamental chemical properties. Its application as a solvent and a chemical intermediate spurred further investigation into its reactivity. sdlookchem.com In the latter half of the 20th century, growing awareness of environmental issues led to research on its atmospheric chemistry and its role as an ozone-depleting substance. copernicus.org This prompted investigations into its sources, sinks, and atmospheric lifetime.
Scope of Current Research Endeavors
Contemporary research on this compound is diverse and dynamic. Key areas of investigation include:
Advanced Organic Synthesis: Developing novel synthetic methodologies that utilize this compound as a reagent or precursor for complex organic molecules and pharmaceuticals. datahorizzonresearch.com
Materials Science: Utilizing this compound in the synthesis of advanced materials, such as polymers and nanocrystals with specific optical or electronic properties. Recent studies have explored its use in creating highly porous polymers for methane storage and in the development of photoluminescent sensors for volatile halogenated compounds.
Environmental Science: Refining our understanding of the global biogeochemical cycle of this compound, including its emissions from marine and terrestrial sources, atmospheric transport and degradation, and its impact on atmospheric chemistry. copernicus.orgcopernicus.org
Catalysis: Investigating catalytic processes for the transformation of this compound into value-added chemicals, such as light olefins and methyl bromide, through methods like hydrodebromination. researchgate.net
Analytical Chemistry: Developing more sensitive and selective analytical techniques for the detection and quantification of this compound in various environmental matrices. acs.orgcopernicus.org
The global market for this compound is also a subject of ongoing analysis, with projections indicating steady growth driven by its applications in the pharmaceutical, agricultural, and chemical industries. marketresearchintellect.comcognitivemarketresearch.comverifiedmarketresearch.com
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CH₂Br₂ |
| Molecular Weight | 173.83 g/mol |
| Appearance | Colorless liquid nih.gov |
| Odor | Pleasant, sweet nih.gov |
| Density | ~2.49 g/cm³ at 20 °C |
| Boiling Point | 95-97 °C |
| Melting Point | -53 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibromomethane | |
|---|---|---|
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InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2 | |
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InChI Key |
FJBFPHVGVWTDIP-UHFFFAOYSA-N | |
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Canonical SMILES |
C(Br)Br | |
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Molecular Formula |
CH2Br2 | |
| Record name | DIBROMOMETHANE | |
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DSSTOX Substance ID |
DTXSID4021557 | |
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Molecular Weight |
173.83 g/mol | |
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Physical Description |
Dibromomethane appears as a colorless liquid with a pleasant odor. Insoluble in water and denser than water. May be toxic by ingestion. Used as a solvent and as a motor fuel., Liquid, Colorless liquid with a sweet, pleasant odor; [CHRIS] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |
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Boiling Point |
206.6 °F at 760 mmHg (USCG, 1999), 97 °C | |
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Solubility |
11.70 g/1000 g water @ 15 °C; 11.93 g/1000 g water @ 30 °C, Miscible with chloroform, alcohol, ether, acetone, > 10% in acetone, > 10% in ether, For more Solubility (Complete) data for DIBROMOMETHANE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 15 °C: 1.2 (moderate) | |
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Density |
2.497 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.4969 g/cc @ 20 °C, Relative density (water = 1): 2.5 | |
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Vapor Density |
6.05 (Air= 1), Relative vapor density (air = 1): 6.0 | |
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Vapor Pressure |
87.89 mmHg (USCG, 1999), 44.4 [mmHg], Vapor pressure: 40 mm Hg @ 23.3 °C, 44.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 4.7 | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
74-95-3, 4371-77-1 | |
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Melting Point |
-62.5 °F (USCG, 1999), -52.5 °C, -52.7 °C | |
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Advanced Synthetic Methodologies and Chemical Transformations of Dibromomethane
Catalytic Preparation Routes for Dibromomethane (B42720)
The synthesis of this compound can be achieved through several catalytic pathways, each with distinct advantages and conditions. These methods primarily involve the bromination of a methane (B114726) derivative or the exchange of halogens on a related dihalomethane.
Thermal Bromination of Methyl Bromide
A notable process for producing this compound involves the thermal bromination of methyl bromide (CH₃Br). google.com This gas-phase reaction is conducted at elevated temperatures, typically 300°C or higher, with a preferred range of 350°C to 410°C. google.com A key aspect of this method is the use of a high molar ratio of methyl bromide to bromine, at least 10:1, to achieve high selectivity for this compound and nearly quantitative conversion of bromine without the need for a catalyst. google.comgoogle.com Operating at these high molar ratios, such as 50:1, increases the selectivity to 95-96 mol% for this compound. google.com The reaction is sensitive to temperature; while higher temperatures favor conversion, decomposition of this compound can occur above 400°C. google.com The primary by-products, which can be removed by distillation, include bromoform (B151600) (CHBr₃) and carbon tetrabromide (CBr₄). google.com
Table 1: Effect of Molar Ratio on this compound Selectivity in Thermal Bromination
| Molar Ratio (CH₃Br:Br₂) | Selectivity for CH₂Br₂ (mol%) |
|---|---|
| ~10:1 | 80% |
| 50:1 | 95-96% |
Data sourced from patent literature describing the thermal bromination process. google.com
Halogen Exchange Reactions from Dichloromethane (B109758)
This compound is commonly produced through the catalyzed halogen exchange of bromine for chlorine in dichloromethane (DCM, CH₂Cl₂). google.com This process can be facilitated by various catalysts. One established method involves the reaction of dichloromethane with hydrogen bromide (HBr) in the presence of an aluminum halide catalyst. nih.govwikipedia.org Another approach utilizes triiron tetraoxide (Fe₃O₄) pretreated with a polyhalomethane, such as bromoform, to catalyze the halogen-exchange reaction. oup.com This reaction proceeds consecutively, for example, converting chloroform (B151607) (CHCl₃) into bromodichloromethane (B127517) (CHBrCl₂), dibromochloromethane (CHBr₂Cl), and eventually bromoform. oup.com Supported molten quaternary phosphonium (B103445) salts on alumina (B75360) or silica (B1680970) have also been reported as effective catalysts for gas-phase halogen exchange between alkyl chlorides and alkyl bromides at temperatures between 140–160°C. rsc.org Commercial synthesis often employs aluminum to facilitate the reaction between dichloromethane and bromine, which proceeds via a bromochloromethane (B122714) intermediate. wikipedia.orgchemicalbook.com
Table 2: Products of Fe₃O₄-Catalyzed Halogen-Exchange of Dichloromethane
| Reactant | Catalyst Pretreatment | Reaction Temperature | Main Products |
|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | Bromoform (CHBr₃) | Varied | Bromochloromethane (CH₂BrCl), this compound (CH₂Br₂) |
Based on findings from studies on Fe₃O₄-catalyzed halogen-exchange reactions. oup.com
One-Pot Synthesis Approaches
Novel one-pot synthesis methods have been developed to streamline the production of this compound. One such process integrates hydrogen generation and subsequent bromination steps. google.com In this method, methanol (B129727) and water are heated under pressure to produce hydrogen, which then reacts with bromine to form hydrogen bromide (HBr). google.com This HBr subsequently reacts with dichloromethane in the same reaction vessel to yield this compound and bromochloromethane. google.compatsnap.com This approach is considered direct and economical, minimizing the introduction of impurities and avoiding by-products, which simplifies purification. google.compatsnap.com Another one-pot approach involves the catalytic halogenation of methane itself over materials like H-SAPO-34 zeolite, which can be tuned to selectively produce methyl halides, including this compound. acs.org
This compound as a Key Synthon in Organic Synthesis
This compound's utility extends significantly into its role as a versatile synthon in organic chemistry, particularly as a source for a single carbon atom. acs.org
One-Carbon Source in Organic Synthesis
This compound serves as an effective one-carbon synthon in a variety of organic transformations. tandfonline.com It is a key reagent for the cyclopropanation of alkenes, often used with a zinc-copper couple in a Simmons-Smith-type reaction. Furthermore, it is employed in the formation of Mannich bases from phenolic compounds when reacted with diethylamine (B46881). tandfonline.com This reactivity makes it a fundamental building block for introducing a methylene (B1212753) (-CH₂-) group into organic molecules, leading to the synthesis of more complex structures. acs.org
A significant application of this compound as a one-carbon source is in the α-methylenation of ketones. researchgate.net This reaction introduces a methylene group at the α-position to a carbonyl, forming α,β-unsaturated ketones, which are important intermediates in the synthesis of natural products. researchgate.net The reaction of an aryl alkyl ketone with a pre-heated mixture of this compound and diethylamine can be sluggish; however, the process is dramatically accelerated by microwave irradiation, leading to modest to good yields of the α-methylenation products. researchgate.net This method is applicable to cyclic 1,3-dicarbonyls, aryl alkyl ketones, and heteroaryl alkyl ketones. researchgate.net An alternative non-basic method for the methylenation of ketones that avoids issues like enolization and epimerization of adjacent chiral centers involves a reagent prepared from zinc, this compound, and titanium tetrachloride (Zn/CH₂Br₂/TiCl₄). orgsyn.org
Table 3: Comparison of α-Methylenation Conditions for Ketones
| Reagent System | Conditions | Substrate Scope | Key Advantages |
|---|---|---|---|
| CH₂Br₂ / Diethylamine | Microwave Irradiation | Aryl alkyl ketones, cyclic dicarbonyls | Accelerated reaction rates |
| Zn / CH₂Br₂ / TiCl₄ | Room Temperature | Ketones, Aldehydes | Mild, non-basic, avoids epimerization |
Information compiled from research on α-methylenation methodologies. researchgate.netorgsyn.org
Preparation of α-Methylene and α-Keto Acid Derivatives
This compound serves as an effective one-carbon source for the synthesis of α-methylene and α-keto acid derivatives from terminal alkenes. scirp.org A versatile methodology involves the ozonolysis of a terminal alkene, which, when followed by a reaction with a pre-heated mixture of this compound and diethylamine, yields α-substituted acroleins. researchgate.net These intermediates are readily converted into the desired acid derivatives.
The α-substituted acroleins can be transformed into α-methylene esters under mild conditions. researchgate.net Further conversion of these α-methylene esters into the corresponding α-keto esters can also be achieved. researchgate.net This synthetic strategy has been applied to the total synthesis of natural products such as (±)- and (-)-methylenolactocin, demonstrating its utility in constructing complex molecular targets like monocyclic α-methylene-γ-butyrolactone moieties. researchgate.net The key step in these syntheses is the introduction of the α-methylene group using the this compound-diethylamine reagent system. researchgate.net Research has also shown that microwave irradiation can dramatically accelerate the α-methylenation of ketones, including aryl alkyl ketones, which typically exhibit poor reactivity under conventional heating. researchgate.net
Table 1: Synthesis of α-Methylene and α-Keto Acid Derivatives from Terminal Alkenes via this compound
| Step | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | Ozonolysis of terminal alkene | Ozonide / Aldehyde | researchgate.net |
| 2 | CH₂Br₂-Et₂NH (pre-heated) | α-Substituted Acrolein | researchgate.net |
| 3 | Mild conversion conditions | α-Methylene Ester | researchgate.net |
| 4 | Further conversion | α-Keto Ester | researchgate.net |
Activation of Metallic Reagents
This compound plays a crucial role in the activation of certain metallic reagents, which is essential for initiating important organometallic reactions. Geminal dihalides like this compound are known to form uniquely useful organometallic reagents. msu.edu A primary application is the activation of zinc metal, often as a zinc-copper couple, for the Simmons-Smith reaction. msu.edu This reaction utilizes the organometallic reagent formed from this compound and activated zinc to convert alkenes into cyclopropanes stereospecifically. msu.edu
While 1,2-dibromoethane (B42909) is more commonly cited for activating magnesium turnings for Grignard reactions, the underlying principle involves the reaction of the dihaloalkane with the passivating magnesium oxide layer on the metal's surface. wvu.eduresearchgate.netstackexchange.com This process exposes a fresh, reactive metal surface. wvu.eduresearchgate.net In some challenging cases, such as the preparation of the Grignard reagent from pentafluoro-chlorobenzene, activation with dibromoethane in stoichiometric amounts is necessary to continuously refresh the magnesium surface that becomes blocked by reaction byproducts. researchgate.net
Role in Electrophilic Bromination Reactions
The role of this compound in electrophilic bromination is nuanced. While not a classical electrophilic brominating agent in the same vein as molecular bromine (Br₂), it can serve as a bromine source under specific reaction conditions.
Visible light-promoted reactions can utilize this compound as a halogen source for the N-halogenation of sulfoximines. rsc.org This catalyst- and additive-free method proceeds in air and leads to the formation of N-halo derivatives in good to excellent yields. rsc.org
In the realm of electrochemistry, this compound has been employed as an initiating agent in the tandem cyclization of enaminones with amidines to synthesize 5-acylimidazoles. acs.org Mechanistic studies suggest that this compound is first reduced at the cathode to generate a bromide anion and a bromomethyl radical. acs.org The bromide anion is subsequently oxidized at the anode to a bromine radical, which then participates in the cyclization cascade, acting as a redox mediator to complete the catalytic cycle. acs.org
Precursor to 1,2-Disubstituted Ethane (B1197151) Derivatives
This compound can function as a precursor to 1,2-disubstituted ethane derivatives through catalytic hydrodebromination and oligomerization processes. acs.org These reactions convert this compound into C₂+ hydrocarbons, which include ethylene (B1197577) and ethane. acs.org For instance, using a silica-supported palladium carbide catalyst, this compound can be selectively converted to higher hydrocarbons, particularly light olefins like ethylene. acs.orguq.edu.au This transformation represents a coupling of the one-carbon this compound unit to form a two-carbon (ethane derivative) backbone. acs.org
Mechanistic Investigations of this compound Reactivity
Understanding the reaction mechanisms of this compound is critical for optimizing existing synthetic methods and developing new chemical transformations. Research has focused on elucidating the pathways of its catalytic oxidation and its conversion through hydrodebromination and oligomerization.
Catalytic Oxidation Mechanisms
The catalytic oxidation of this compound, a model compound for brominated volatile organic compounds (BVOCs), has been extensively studied, particularly over cobalt-based catalysts. rsc.orgresearchgate.net Studies using Co₃O₄/TiO₂ catalysts have shown that the reaction mechanism is initiated by the adsorption of the this compound molecule onto surface oxygen vacancies of the catalyst. rsc.orgsjtu.edu.cnrsc.org
Following adsorption, the process involves the cleavage of the C-Br bonds and a partial dissociation of the C-H bonds, leading to the formation of intermediate species on the catalyst surface. rsc.orgrsc.org In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies have helped identify these intermediates, which include formate (B1220265) and methoxy (B1213986) species. rsc.org These intermediates are then further oxidized to generate the final products, carbon monoxide (CO) and carbon dioxide (CO₂). rsc.orgrsc.org Kinetic analyses have determined that the reaction is pseudo-first-order with respect to this compound and approximately zero-order with respect to oxygen. rsc.orgsjtu.edu.cn The catalytic activity is strongly linked to the properties of the catalyst, such as a high surface Co³⁺/Co²⁺ ratio, which provides more active sites and reactive oxygen species. sjtu.edu.cn The addition of promoters like manganese can enhance catalytic performance by facilitating the redox cycle (Co²⁺ + Mn⁴⁺ ↔ Co³⁺ + Mn³⁺). nih.gov
Table 2: Proposed Mechanism for Catalytic Oxidation of this compound over Co₃O₄/TiO₂ | Step | Description | Key Intermediates | Reference | | :--- | :--- | :--- | :--- | | 1 | Adsorption | DBM adsorbed on oxygen vacancy | rsc.orgrsc.org | | 2 | Bond Cleavage | Breakage of C-Br and partial C-H bonds | Formate, Methoxy species | rsc.orgrsc.org | | 3 | Oxidation | Further oxidation of intermediates | CO, CO₂ | rsc.orgrsc.org |
Hydrodebromination and Oligomerization Pathways
This compound can be catalytically converted into valuable chemicals through hydrodebromination, a reaction with hydrogen that cleaves the C-Br bonds. acs.org This process is a key step in the bromine-mediated upgrading of methane, as this compound is a primary byproduct of methane bromination. uq.edu.auresearchgate.net The reaction pathways and product selectivity are highly dependent on the catalyst used. acs.org
Group VIII metals are effective catalysts for this transformation. acs.org Research has identified distinct pathways based on the chosen metal:
Oligomerization to Higher Hydrocarbons: Silica-supported palladium carbide (Pd₆C) exhibits high activity and selectivity for converting this compound into C₂+ coupling products, primarily light olefins. acs.orguq.edu.au This pathway represents an oligomerization of the C1 source.
Selective Hydrodebromination to Methyl Bromide: Silica-supported ruthenium (Ru/SiO₂) shows exceptional selectivity (above 96%) for the conversion of this compound to methyl bromide (CH₃Br). acs.org Other catalysts like rhodium also produce methyl bromide as the dominant product, but with lower selectivity. acs.org Platinum catalysts, in contrast, tend to produce significant amounts of methane. acs.org
Table 3: Catalyst-Dependent Product Selectivity in this compound Hydrodebromination
| Catalyst | Primary Product(s) | Selectivity | Reference |
|---|---|---|---|
| Pd₆C/SiO₂ | C₂+ Hydrocarbons (light olefins) | High for coupling products | acs.orguq.edu.au |
| Ru/SiO₂ | Methyl Bromide (CH₃Br) | > 96% | acs.org |
| Rh/SiO₂ | Methyl Bromide (CH₃Br) | > 80% | acs.org |
| Pt/SiO₂ | Methane, Methyl Bromide | ~48% CH₄, ~47% CH₃Br | acs.org |
| Fe/SiO₂, Co/SiO₂, Cu/SiO₂, Ag/SiO₂ | Poor activity | < 8% |
Photodissociation Dynamics and Photoisomerization Studies
The photochemical behavior of this compound (CH₂Br₂) upon absorption of ultraviolet (UV) radiation has been the subject of extensive research, revealing complex dynamics that include bond fission and structural rearrangement. These studies are critical for understanding its atmospheric chemistry and its potential as a source of reactive bromine atoms. aip.org Investigations into both the neutral molecule and its cation have been conducted in the gas phase and in solution, employing experimental techniques and theoretical calculations to elucidate the underlying mechanisms. aip.orgiphy.ac.cnnih.gov
In the gas phase, the primary photodissociation pathway for this compound following UV excitation is the cleavage of a carbon-bromine bond. ecnu.edu.cn Theoretical investigations using advanced quantum chemical methods like multi-state second-order multiconfigurational perturbation theory (MS-CASPT2) combined with spin-orbit interaction calculations (CASSI-SO) have been crucial in assigning the experimentally observed products. iphy.ac.cnnih.gov These studies show that photodissociation in the gas phase yields spin-orbit-coupled products, namely bromine atoms in their ground state (Br(²P₃/₂)) and electronically excited state (Br*(²P₁/₂)). iphy.ac.cnnih.gov
Experimental studies have explored these dynamics at various wavelengths. For instance, photolysis at 248 nm has been shown to result in the molecular elimination of Br₂, although this is considered a minor channel. aip.orgdntb.gov.ua The quantum yield for this Br₂ elimination reaction was determined to be 0.2 ± 0.1. aip.org The photodissociation of the this compound cation (CH₂Br₂⁺) has also been examined. At 355 nm, the cation, generated by direct ionization, dissociates into CH₂Br⁺ and Br fragments, with a branching ratio of Br*(²P₁/₂) to Br(²P₃/₂) determined as 2.2:1. dntb.gov.uaaip.org
Table 1: Summary of Selected Photodissociation Studies of this compound and its Cation This table is interactive and can be sorted by clicking on the column headers.
| Species | Excitation Wavelength (nm) | Phase | Major Products / Observations | Key Findings |
|---|---|---|---|---|
| CH₂Br₂ | 248 | Gas | Br₂ | Quantum yield for Br₂ elimination is 0.2 ± 0.1. aip.org |
| CH₂Br₂⁺ | 355 | Gas | CH₂Br⁺, Br(²P₃/₂), Br(²P₁/₂) | Branching ratio of Br to Br is 2.2:1. aip.org CH₂Br⁺ fragment is formed in highly vibrationally excited states. aip.orgdntb.gov.ua |
| CH₂Br₂ | 266.0 (pump) | Solution | iso-CH₂Br-Br | Formation of the isothis compound photoproduct is observed. acs.orgacs.org |
The photodissociation dynamics of this compound are significantly altered in the solution phase. Here, a phenomenon known as photoisomerization becomes prominent. acs.orgacs.org Following the initial C-Br bond cleavage, the solvent cage can facilitate the recombination of the CH₂Br and Br fragments. acs.orgacs.org This recombination can lead to the formation of a transient isomer, isothis compound (iso-CH₂Br-Br). acs.orgohiolink.edu This process effectively turns a direct photodissociation reaction into a photoisomerization pathway. acs.orgacs.org
The formation of the isothis compound photoproduct has been confirmed using nanosecond time-resolved resonance Raman spectroscopy. acs.orgacs.org Experiments using a 266.0 nm pump and a 341.5 nm probe revealed transient absorption bands attributed to the iso-CH₂Br-Br species. acs.org The vibrational frequencies of this isomer were identified and compared with results from density functional theory calculations. acs.org
Table 2: Observed Vibrational Frequencies for the Isothis compound (iso-CH₂Br-Br) Photoproduct This table is interactive and can be sorted by clicking on the column headers.
| Vibrational Mode | Fundamental Raman Band (cm⁻¹) |
|---|---|
| - | 960 |
| - | 690 |
| - | 480 |
| - | 176 |
| - | 146 |
Data sourced from transient resonance Raman spectra. acs.org
Theoretical models that incorporate solvent effects have been developed to elucidate the mechanisms of both photodissociation and photoisomerization in solution. iphy.ac.cnnih.gov These calculations support the experimental findings, confirming that solvation plays a crucial role in the formation of the isothis compound photoproduct. iphy.ac.cnacs.orgacs.org The study of these photochemical pathways is essential for a complete understanding of the environmental fate and reactivity of this compound. acs.orgresearchgate.netcopernicus.org
Environmental Dynamics and Atmospheric Chemistry of Dibromomethane
Sources and Emissions in Natural and Anthropogenic Systems
The primary natural source of dibromomethane (B42720) (CH2Br2) is marine biological processes. taylorfrancis.com Marine algae, particularly macroalgae and phytoplankton, are significant producers of this compound. taylorfrancis.comcopernicus.orgwikipedia.org It is considered a primary emission product of various macroalgae species. nih.gov The production of this compound is often linked to the presence of vanadium bromoperoxidase enzymes found in these marine organisms. nih.gov These enzymes catalyze the oxidation of bromide ions, leading to the formation of reactive bromine species that subsequently react with organic matter to produce a range of brominated compounds, with bromoform (B151600) and this compound being major products. nih.gov
Research has identified various species of macroalgae, such as those from the Fucales (e.g., Sargassum) and Laminariales (e.g., Laminaria) orders, as key emitters. nih.gov Studies around Cape Cod showed that several intertidal macroalgae species produced and released this compound into seawater, with release rates reaching up to 2,100 ng per gram of dry weight of algae. nih.gov The distribution of this compound in the open ocean has been associated with the presence of phytoplankton. core.ac.uk Furthermore, there is evidence suggesting a link between CH2Br2 concentrations and the abundance of photosynthetic biomass, including Synechococcus, picoeukaryotes, and heterotrophic bacteria. nih.gov The release from these marine organisms occurs through dissolution into seawater and subsequent volatilization into the atmosphere, or direct emission by the algae. taylorfrancis.comnih.gov
While natural sources dominate the global budget of this compound, anthropogenic activities also contribute to its release into the environment. nih.gov Industrial processes are a key source, particularly its use as a solvent, a gauge fluid, and an intermediate in chemical synthesis. taylorfrancis.comnih.goveuropa.eu Releases can occur through various waste streams during its production and use. nih.gov
Historically, a significant anthropogenic source of brominated compounds was the use of additives in leaded gasoline. cdc.gov Although the use of leaded gasoline has been phased out in most parts of the world, it represented a past source of environmental contamination. cdc.govdelaware.gov Another identified, albeit less significant, anthropogenic source is biomass burning.
Marine Biogeochemical Sources
Environmental Partitioning and Transport Mechanisms
The movement of this compound through the environment is dictated by its physicochemical properties, which influence how it partitions between air, water, soil, and sediment.
This compound is a volatile compound. nih.gov Its tendency to move from water to the atmosphere is quantified by its Henry's Law constant, which has been reported as 8.22 x 10⁻⁴ atm-m³/mol. nih.gov This value indicates that volatilization from water surfaces is an expected and important fate process. nih.gov The estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec with a 3 m/sec wind) is about 2 hours, while from a model lake, it is approximately 6 days. nih.gov In the ocean, this volatilization is the primary mechanism by which naturally produced this compound enters the atmosphere. wikipedia.org
When released to soil, this compound is also expected to volatilize from moist soil surfaces, a process driven by its Henry's Law constant. nih.gov Its vapor pressure of 44.4 mm Hg at 25°C also suggests it can volatilize from dry soil surfaces. nih.gov
The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles. This is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc for this compound is 24, which indicates very high mobility in soil. nih.gov This low adsorptivity means that this compound is not expected to bind strongly to soil or suspended sediments in water. nih.gov Consequently, sorption to sediment is not considered a major process in its environmental fate. cdc.gov
Given its high mobility and low adsorption to soil particles, this compound has the potential to leach from soil into groundwater. taylorfrancis.comwikipedia.orgnih.gov Spills or industrial releases onto land can lead to the contamination of underlying aquifers. uab.cat Studies have detected this compound in groundwater, indicating its capacity for transport in subsurface environments. nih.gov For instance, a study in New Jersey found this compound in 12% of the 377 groundwater samples analyzed, with a maximum concentration of 44.9 ppb. nih.gov The combination of its mobility and persistence can make it a concern for groundwater quality in areas with historical or ongoing sources of contamination. cdc.gov
Adsorption to Soils and Sediments
Atmospheric Degradation Pathways
This compound (CH₂Br₂) released into the atmosphere is subject to several degradation processes that determine its atmospheric lifetime and environmental impact. The primary removal mechanism is its reaction with photochemically-produced radicals, supplemented by degradation from ultraviolet (UV) radiation.
The dominant degradation pathway for this compound in the troposphere is its reaction with hydroxyl radicals (•OH). copernicus.org This reaction proceeds via hydrogen abstraction, initiating a cascade of oxidative reactions. The rate constant for the vapor-phase reaction of this compound with •OH has been determined, allowing for the estimation of its atmospheric lifetime. asm.orgresearchgate.net
A computational study of the oxidation of CH₂Br₂ initiated by •OH radicals has provided detailed insights into the energetics and kinetics of this process. researchgate.net The reaction with •OH is the principal factor limiting the amount of this compound that can be transported from the troposphere to the stratosphere. nih.gov
Table 1: Atmospheric Half-Life of this compound due to Reaction with Hydroxyl Radicals
| Parameter | Value | Reference |
| Rate Constant (25 °C) | 1.13 x 10⁻¹³ cm³/molecule-sec | asm.org |
| Estimated Atmospheric Half-Life | ~142 days | asm.org |
| Estimated Tropospheric Lifetime | ~120 days | nih.gov |
This interactive table summarizes key kinetic data for the atmospheric degradation of this compound by hydroxyl radicals. Users can sort and filter the data based on the parameter.
In addition to reacting with hydroxyl radicals, this compound can be degraded by ultraviolet (UV) photolysis. copernicus.orgresearchgate.net This process involves the absorption of UV radiation, leading to the cleavage of a carbon-bromine bond and the release of a bromine atom. While the reaction with •OH is the main loss process in the troposphere, UV photolysis also contributes to the initiation of its atmospheric oxidation. researchgate.netnih.gov The efficiency of photolysis as a degradation pathway is dependent on the wavelength of light and becomes more significant in the stratosphere, where higher-energy UV radiation is more abundant. copernicus.org
Once the initial degradation is triggered, either by reaction with •OH or by photolysis, a series of oxidative reactions ensues. researchgate.net The initial hydrogen abstraction by an •OH radical forms a dibromomethyl radical (•CHBr₂). This radical rapidly reacts with molecular oxygen (O₂) to form a dibromomethylperoxy radical (CHBr₂O₂•). researchgate.net
In the atmosphere, this peroxy radical primarily reacts with nitric oxide (NO) to form an energized peroxy nitrite (B80452) molecule, which then dissociates to yield a dibromomethoxy radical (CHBr₂O•) and nitrogen dioxide (NO₂). researchgate.netmdpi.com The dibromomethoxy radical is unstable and is predicted to dissociate rapidly by cleaving a C-Br bond. researchgate.net
Detailed chemical modeling studies have shown that the major products of this compound degradation are expected to be formyl bromide (CHBrO) and inorganic bromine (Bry). nih.govasm.org The formation of hydroperoxide products like dibromomethyl hydroperoxide (CHBr₂OOH) is considered a minor pathway. nih.gov The longest-lived organic product gas is CHBrO, though its abundance is small relative to the parent compound. nih.gov
This compound is classified as a brominated very short-lived substance (VSLS) due to its relatively short atmospheric lifetime. biorxiv.org These substances are significant because they transport bromine to the stratosphere, where it can catalytically destroy ozone. mdpi.com The majority of this compound is destroyed within the troposphere. copernicus.org
However, a fraction of the emitted this compound can be transported to the stratosphere before it degrades, a process known as Source Gas Injection (SGI). nih.govasm.org Additionally, the degradation products, including inorganic bromine (Bry) and stable intermediates like CHBrO, can also be transported across the tropopause, contributing to the stratospheric bromine budget via Product Gas Injection (PGI). copernicus.orgnih.govasm.org
Studies have calculated an atmospheric lifetime for this compound of approximately 0.41 years and an Ozone Depletion Potential (ODP) of 0.17. asm.orgresearchgate.net The contribution of VSLS like this compound to total stratospheric bromine is significant, with some estimates suggesting they account for about 25% of the total loading. biorxiv.org Because of its short lifetime, the impact of this compound can be particularly significant if emissions occur in tropical regions where convection can rapidly transport surface air to higher altitudes. nih.govasm.org
Table 2: Environmental Impact Parameters for this compound
| Parameter | Value | Reference |
| Atmospheric Lifetime | 0.41 years | asm.orgresearchgate.net |
| Ozone Depletion Potential (ODP) | 0.17 | asm.orgresearchgate.net |
This interactive table presents the key environmental indices for this compound. The data can be sorted for comparison.
Oxidative Mechanisms and Byproduct Formation
Biodegradation Pathways in Environmental Matrices
In aquatic and soil environments, this compound can be degraded by microbial populations. This biodegradation serves as a natural sink, transforming the compound into less harmful substances.
Under aerobic conditions, certain bacteria have demonstrated the ability to degrade this compound. Studies have shown that bacterial oxidation of this compound is a potentially significant removal process in various natural waters, including freshwater and seawater. nih.govresearchgate.net
Research has identified specific bacteria capable of this transformation. For instance, enrichment cultures from seawater have yielded nonmethanotrophic methylotrophs that can utilize this compound as a sole source of carbon and energy. nih.gov During this process, the culture degrades this compound with concurrent cell growth and a stoichiometric release of bromide ions, ultimately oxidizing the compound to carbon dioxide. nih.gov While bacteria in various aquatic environments can oxidize this compound, some studies have noted that bromoform (CHBr₃) can be resistant to the same degradation pathways, suggesting a level of specificity in the enzymatic machinery involved. researchgate.net
Anaerobic Biodegradation Pathways
The anaerobic biodegradation of this compound (CH2Br2) is an area of ongoing research, with specific pathways not yet fully elucidated. However, studies on related brominated and chlorinated methanes allow for the postulation of potential transformation routes. The primary proposed pathway is sequential reductive dehalogenation, also known as hydrogenolysis.
In anoxic environments, this compound may be formed via the reductive dehalogenation of bromoform (CHBr3). researchgate.netnih.gov This suggests a stepwise process where a bromine atom is removed and replaced by a hydrogen atom. Following this logic, this compound itself would undergo further reductive dehalogenation. This process would theoretically transform this compound into monobromomethane (methyl bromide, CH3Br) and subsequently into methane (B114726) (CH4). Each step involves the transfer of two electrons from an electron donor.
Another potential, though not directly observed, pathway is analogous to the fermentation of dichloromethane (B109758) (CH2Cl2). Certain anaerobic bacteria, such as strains of Dehalobacter, are capable of fermenting dichloromethane as a sole substrate for growth. microbe.comnih.gov If a similar mechanism exists for this compound, it would involve the disproportionation of the compound without the need for an external electron donor, though specific microorganisms capable of this transformation with this compound have not yet been identified.
It is important to note that while these pathways are chemically plausible and supported by research on analogous compounds, direct and detailed studies on the anaerobic biodegradation pathways of this compound are limited.
Microbial Consortium Studies for this compound Degradation
Several studies have investigated the degradation of this compound by mixed microbial communities, primarily in marine and other aquatic environments. These studies demonstrate that consortia of bacteria can effectively degrade this compound, although the specific members responsible and the exact conditions can vary.
Research conducted in California kelp beds, which are natural sources of brominated methanes, found that bacteria present in the seawater were capable of degrading this compound. usgs.govacs.org In these studies, live seawater samples effectively removed this compound to non-detectable levels, whereas degradation was not observed in formaldehyde-killed or sterile-filtered controls. acs.org Interestingly, the microbial communities degraded this compound but not bromoform, suggesting a degree of substrate specificity. usgs.govacs.org Further investigation using specific inhibitors indicated that methanotrophs and nitrifying bacteria did not play a significant role in the observed degradation in these marine samples. usgs.govacs.org
Enrichment culture studies have provided more direct evidence of microbial consortia utilizing this compound. A seawater enrichment culture was shown to oxidize ¹⁴C-labeled this compound to ¹⁴CO₂. usgs.govacs.org In a separate study, an enrichment culture designated EBr2, obtained from seawater, was capable of using this compound as its sole carbon source for growth. nih.govasm.org This culture could degrade this compound at concentrations up to 500 μM, with higher concentrations (above 3.6 mM) inhibiting cell growth and degradation activity. nih.govasm.org The degradation was accompanied by cell growth and the stoichiometric release of bromide ions, confirming the biological nature of the process. nih.govasm.org
Another study examined the response of a subarctic surface seawater microbial community to enrichment with bromoform. nih.gov The experiment resulted in the dehalogenation of bromoform and a significant increase in this compound concentrations, suggesting microbial transformation. nih.gov This process was accompanied by a shift in the bacterial community, with genera such as Roseobacter, Lentibacter, and Amylibacter, as well as members of the family Flavobacteriaceae, becoming dominant. nih.gov This indicates that specific phylotypes respond to and are likely involved in the dehalogenation processes affecting brominated methanes in marine environments. nih.gov
| Microbial Community/Environment | Key Findings | Reference(s) |
|---|---|---|
| Marine Bacteria from California Kelp Beds | Consortium degraded this compound (CH₂Br₂) but not bromoform (CHBr₃). Methanotrophs and nitrifiers were not significant contributors. | usgs.govacs.orgacs.org |
| Seawater Enrichment Culture | Oxidized ¹⁴CH₂Br₂ to ¹⁴CO₂. | usgs.govacs.org |
| Enrichment Culture "EBr2" from Seawater | Utilized CH₂Br₂ as a sole carbon source for growth. Degradation was observed up to 500 μM, with inhibition at concentrations above 3.6 mM. | nih.govasm.org |
| Subarctic Seawater Consortium (Bromoform-Enriched) | Showed transformation of bromoform to this compound. The community shifted to favor genera such as Roseobacter, Lentibacter, and Amylibacter. | nih.gov |
| Freshwater, Estuarine, Seawater, and Hypersaline Samples | Bacterial oxidation of CH₂Br₂ was found to be a potentially significant removal process in all tested aquatic environments. | nih.govasm.org |
Biological Interactions and Ecotoxicological Mechanisms of Dibromomethane
Genotoxicity and DNA Adduct Formation
The genotoxicity of dibromomethane (B42720) is primarily driven by its biotransformation into electrophilic species capable of covalently binding to DNA. This process is mediated by two principal enzymatic pathways, leading to the formation of various DNA adducts and subsequent mutations.
A paradoxical mechanism of toxicity exists for this compound involving the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). acs.orgnih.gov Instead of protecting the cell, AGT can enhance the genotoxicity of this compound. psu.eduoup.com The process begins when this compound reacts with the active site cysteine residue (Cys145) of AGT. acs.orgnih.govpsu.edu This reaction inactivates the DNA repair function of AGT and forms an unstable AGT-Cys(145)S-CH₂Br adduct. nih.gov
This intermediate is highly reactive and, due to AGT's inherent DNA-binding capability, it can facilitate the alkylation of DNA. psu.edu The AGT-CH₂Br complex can form covalent cross-links between the AGT protein and DNA bases, particularly guanine. acs.orgresearchgate.net Studies have shown that the presence of wild-type human AGT significantly increases the cytotoxicity and mutagenicity of this compound in E. coli strains, an effect not seen with an inactive mutant form of AGT. acs.orgnih.gov This interaction represents a novel pathway of DNA damage, distinct from the more commonly recognized glutathione-mediated activation. nih.gov
The primary and most well-understood pathway for the metabolic activation of dihalomethanes, including this compound, is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). epa.govnih.govnih.gov This enzymatic reaction is considered a critical step in the bioactivation of this compound, leading to its mutagenic effects. nih.govscispace.com
The conjugation of this compound with GSH yields a reactive intermediate, S-(bromomethyl)glutathione. This intermediate is unstable and can rearrange to form a thiiranium ion or directly alkylate nucleophilic sites within the cell. epa.gov This activation mechanism is responsible for the formation of specific DNA adducts. The major adduct identified from the activation of dihalomethanes like dichloromethane (B109758) via this pathway is S-[1-(N²-guanyl) methyl]GSH. epa.gov Studies using Salmonella typhimurium have demonstrated that the mutagenic activity of this compound is significantly enhanced in the presence of mammalian liver cytosol containing GSTs, indicating that the GSH conjugate is a key mutagenic species. nih.gov
The mutagenicity of this compound is a direct consequence of the DNA adducts formed through the AGT and GST pathways. These adducts can lead to miscoding during DNA replication, resulting in specific types of mutations.
The AGT-mediated pathway leads to a distinct mutational spectrum. The formation of covalent AGT-DNA adducts and subsequent DNA damage can result in both G:C to A:T transitions and G:C to T:A transversions. nih.gov One proposed mechanism involves the alkylation of the N7 position of guanine, forming an unstable adduct that can lead to depurination. The resulting apurinic site is often bypassed by DNA polymerases in a way that incorporates an adenine (B156593) opposite the gap, ultimately causing a transversion mutation. nih.gov
The GST-mediated pathway also contributes significantly to mutagenicity. The formation of adducts like S-[1-(N²-guanyl) methyl]GSH disrupts the normal DNA structure and can lead to base-pairing errors during replication. epa.gov The correlation between the chemical reactivity of dihalomethanes towards strong nucleophiles and their mutagenic effectiveness in bacterial systems suggests that reactions with nucleophilic groups in cellular material are central to their mechanism of action. nih.gov
Table 1: Key DNA Adducts and Intermediates from this compound Metabolism
| Adduct/Intermediate | Formation Pathway | Site of Interaction | Reference |
| AGT-Cys(145)S-CH₂Br | AGT-mediated | Active site cysteine on AGT protein | nih.gov |
| AGT-DNA Cross-link | AGT-mediated | Guanine bases in DNA | acs.orgresearchgate.net |
| S-[1-(N²-guanyl) methyl]GSH | GST-mediated | N² position of guanine | epa.gov |
Table 2: Observed Mutational Spectrum of this compound
| Mutation Type | Base Change | Proposed Mechanistic Basis | Reference |
| Transition | G:C → A:T | AGT-mediated adduct formation | nih.gov |
| Transversion | G:C → T:A | AGT-mediated N7-guanine adduct leading to depurination | nih.govnih.gov |
Role of Glutathione S-Transferase Pathways
Cellular and Subcellular Effects
Beyond direct DNA damage, the reactive metabolites of this compound can interact with other cellular components, leading to broader cytotoxicity through mechanisms such as binding to macromolecules and inducing oxidative stress.
The electrophilic intermediates generated from this compound metabolism are not exclusively reactive towards DNA. They can also form covalent bonds with other cellular macromolecules, including proteins and lipids. cdc.govcdc.gov This binding can alter the structure and function of these essential molecules, disrupting cellular homeostasis. The interior of a cell is a crowded environment, and the nonspecific binding of reactive metabolites can interfere with complex processes like protein folding, enzyme activity, and the formation of functional macromolecular complexes. wikipedia.orgnih.gov The reaction of this compound metabolites with nucleophilic groups, such as sulfhydryl (SH) or amino groups in proteins, is believed to be a key part of its toxic action. nih.gov This covalent binding can lead to enzyme inactivation and a general disruption of cellular functions, contributing to cytotoxicity. cdc.govfrontiersin.org
This compound exposure has been shown to induce lipid peroxidation, a process of oxidative degradation of lipids within cell membranes. nih.gov This process is a significant mechanism of cell damage, leading to increased membrane fragility and leakage of cellular contents. nih.gov Lipid peroxidation occurs when free radicals attack polyunsaturated fatty acids in cell membranes, initiating a self-propagating chain reaction. wikipedia.org
Studies with isolated rat hepatocytes have shown that this compound can cause lipid peroxidation, and this effect is enhanced in cells pre-treated with phenobarbital, suggesting the involvement of metabolic activation. nih.gov The interaction of this compound with other xenobiotics can also potentiate this effect. For instance, its combination with carbon tetrachloride leads to a synergistic increase in lipid peroxidation and cell damage. nih.gov This is partly because carbon tetrachloride can inhibit glutathione transferase, potentially shifting this compound metabolism towards pathways that generate more pro-oxidant species. nih.gov This process is accompanied by the depletion of cellular antioxidants like vitamin E, further exacerbating oxidative damage. nih.gov
Impact on Cellular Macromolecules
Antimicrobial Properties and Biological Activities
This compound (CH₂Br₂) is recognized for its biological activity, particularly its antimicrobial properties. nih.govsolubilityofthings.com Research has indicated that as a halogenated hydrocarbon, it possesses characteristics that can inhibit the growth of microorganisms. nih.govsolubilityofthings.com This has led to its application in pest control and as a potential agent for food preservation. nih.govsolubilityofthings.com Furthermore, this compound serves as a crucial intermediate in the industrial synthesis of other biocides, which are chemical substances intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism. meisenbaochem.comrightpathind.comsejongchemfr.com It is an important raw material for producing biocides that feature nitrile and imidazole (B134444) groups, which are significant in agricultural chemistry for crop protection. meisenbaochem.com
While its role as a biocide and a precursor in the synthesis of antimicrobial agents is established, detailed, publicly available research quantifying its specific efficacy against a broad spectrum of microbes is limited. For instance, specific data such as the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a microorganism—for this compound against various bacterial and fungal strains are not extensively documented in the reviewed scientific literature. wikipedia.orgscielo.brbmglabtech.comnih.gov Studies have more frequently focused on the antimicrobial activities of complex molecules synthesized from this compound rather than on the compound itself. researchgate.netpnrjournal.comfarmaciajournal.com
Conversely, some marine bacteria have demonstrated the ability to degrade or transform this compound. nih.govcaltech.edunih.govacs.org Certain strains within the class Alphaproteobacteria, for example, can decompose bromoform (B151600) into this compound, indicating a role for these microbes in the natural biogeochemical cycle of brominated methanes, rather than being inhibited by them. nih.govresearchgate.net One study successfully cultivated a culture of nonmethanotrophic methylotrophs that could utilize this compound as its sole carbon source. nih.gov
Larval Settlement and Metamorphosis Induction in Marine Organisms
This compound is a significant chemical cue in marine ecosystems, playing a critical role in the life cycles of various benthic invertebrates. nih.govtandfonline.comuncw.edu It is a naturally produced halogenated compound, with marine algae being a primary source, that induces larval settlement and metamorphosis—a crucial transition from a planktonic larval stage to a benthic adult form. nih.govresearchgate.netresearchgate.net
The compound has been identified as a principal inducer for the settlement and metamorphosis of sea urchin larvae. researchgate.netjst.go.jp For instance, this compound found in seawater conditioned by the green alga Ulvella lens and several coralline algae species triggers these responses in the sea urchin Strongylocentrotus nudus. tandfonline.comresearchgate.netjst.go.jpuchicago.edu Studies have also documented its instantaneous effect on the metamorphosis of both S. nudus and Strongylocentrotus intermedius larvae. uchicago.edudntb.gov.ua
This compound's influence extends to other marine organisms, including various species of abalone (genus Haliotis). It is listed among several chemical agents known to induce low to moderate levels of larval settlement or metamorphosis in abalone. nih.gov Specifically, it has been implicated as a critical cue for the Japanese abalone, Haliotis discus hannai. researchgate.netulpgc.es In some cases, its effectiveness is enhanced through synergistic action with other cues; for example, when combined with abalone mucus, this compound can provoke rapid and complete settlement. ulpgc.es
The role of this compound as a settlement cue has also been confirmed in molluscs. Laboratory studies on the invasive slipper snail, Crepidula fornicata, have shown that this compound can experimentally induce larval metamorphosis. nih.gov This body of research highlights that marine invertebrate larvae can detect and respond to specific chemical signals in their environment, with this compound being a key molecule that indicates a suitable habitat for adult life.
Table 1: Documented Effects of this compound on Marine Larvae
| Organism | Effect | Context / Source | Citations |
| Sea Urchins | |||
| Strongylocentrotus nudus | Inducer of settlement and metamorphosis | Naturally produced by algae (Ulvella lens, coralline algae) | tandfonline.comresearchgate.netjst.go.jpuchicago.edu |
| Strongylocentrotus intermedius | Inducer of metamorphosis | Naturally produced by algae (Ulvella lens) | researchgate.netuchicago.edudntb.gov.ua |
| Strongylocentrotus droebachiensis | Metamorphosis induction | Associated with coralline red algae | uchicago.edu |
| Abalone | |||
| Haliotis discus hannai | Inducer of metamorphosis | Implicated as a natural cue, sometimes used with KCl | nih.govresearchgate.netulpgc.esriss.kr |
| Haliotis iris | Negligible effect alone, but induces settlement in synergy with mucus | - | ulpgc.es |
| General Abalone Species | Inducer of settlement and/or metamorphosis | Listed as a known chemical cue | nih.govresearchgate.net |
| Molluscs | |||
| Crepidula fornicata | Experimental induction of metamorphosis | Naturally produced by coralline algae | nih.gov |
Advanced Analytical and Spectroscopic Characterization of Dibromomethane
Vibrational Spectroscopy Studies (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed insights into the molecular vibrations of dibromomethane (B42720). The assignments of the fundamental vibrational modes for this compound and its deuterated isotopologues (CHDBr₂ and CD₂Br₂) have been established through comprehensive studies of their IR and Raman spectra in both liquid and vapor phases. aip.org
High-resolution Fourier transform spectroscopy has been employed to investigate the C-H stretching region of this compound, revealing complex rovibrational structures. researchgate.netwhiterose.ac.uk For instance, the ν₁ (symmetric CH stretch) and ν₆ (asymmetric CH stretch) bands have been analyzed in detail. geomar.de While the ν₁ band is often heavily congested, the ν₆ band displays partially resolved rotational features that can be used for environmental detection. geomar.de The analysis of these high-resolution spectra, assisted by theoretical calculations like second-order vibrational perturbation theory (VPT2), allows for the accurate determination of band origins and rotational constants. geomar.de
**Table 1: Fundamental Vibrational Frequencies of this compound (CH₂Br₂)***
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | A₁ | 3000 | Symmetric CH₂ stretch |
| ν₂ | A₁ | 1389 | CH₂ scissoring |
| ν₃ | A₁ | 577 | Symmetric CBr₂ stretch |
| ν₄ | A₁ | 173 | CBr₂ scissoring |
| ν₅ | A₂ | 1192 | CH₂ twisting |
| ν₆ | B₁ | 3063 | Asymmetric CH₂ stretch |
| ν₇ | B₁ | 810 | CH₂ wagging |
| ν₈ | B₂ | 1085 | CH₂ rocking |
| ν₉ | B₂ | 638 | Asymmetric CBr₂ stretch |
Note: Frequencies are approximate and can vary based on the phase (gas, liquid) and the specific spectroscopic study.
Microwave Spectroscopy for Molecular Structure Determination
Microwave spectroscopy is a powerful tool for the precise determination of molecular geometry. By analyzing the rotational spectra of various isotopic species of this compound (such as CH₂⁷⁹Br₂, CH₂⁸¹Br₂, CD₂⁷⁹Br₂, and CD₂⁸¹Br₂), researchers have been able to derive accurate rotational constants. rsc.orgrsc.org These constants are then used to calculate bond lengths and bond angles with high precision.
Studies have determined the C-Br bond length to be approximately 1.925-1.930 Å and the Br-C-Br bond angle to be around 112.5-112.9°. rsc.orgresearchgate.net The H-C-H angle has also been found to be larger than the regular tetrahedral angle of 109.5°. rsc.orgrsc.org The combination of microwave data with measurements of centrifugal distortion constants has allowed for the determination of the harmonic force field for this compound. researchgate.netresearchgate.net
**Table 2: Selected Structural Parameters of this compound from Microwave Spectroscopy***
| Parameter | Value | Reference |
|---|---|---|
| C-Br bond length (rCBr) | 1.927 ± 0.006 Å | rsc.orgrsc.org |
| Br-C-Br bond angle (∠BrCBr) | 112.7 ± 0.5° | rsc.orgrsc.org |
| C-H bond length (rCH) | 1.079 ± 0.01 Å | rsc.org |
| H-C-H bond angle (∠HCH) | 113.6 ± 1.5° | rsc.org |
| Br···Br distance | 3.2090 ± 0.0006 Å | rsc.org |
Note: Values represent a probable structure derived from multiple isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of this compound, particularly in mixtures.
¹H NMR: In the proton NMR spectrum of this compound, a characteristic singlet appears for the two equivalent protons (CH₂). The chemical shift of this peak is a key identifier. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, this singlet is typically observed around 4.93 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon environment. This compound shows a single resonance for its carbon atom.
Quantitative Analysis: NMR is frequently used for quantitative analysis (qNMR). By adding a known amount of an internal standard to a sample, the concentration of this compound can be accurately determined by comparing the integration of their respective NMR signals. Compounds like trichloroethylene (B50587) or bromoform (B151600) are sometimes used as internal standards for this purpose.
Mass Spectrometry Applications
Mass spectrometry (MS) is a highly sensitive technique used for the detection and identification of this compound, often in trace amounts. chemistryconnected.com The mass spectrum of this compound is characterized by a distinctive pattern due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).
The molecular ion (M⁺) peak appears as a triplet with m/z values of 172, 174, and 176, corresponding to [CH₂⁷⁹Br₂]⁺, [CH₂⁷⁹Br⁸¹Br]⁺, and [CH₂⁸¹Br₂]⁺, respectively. The relative intensities of these peaks are approximately 1:2:1. docbrown.infodocbrown.info Fragmentation of the molecular ion leads to other characteristic ions, providing further structural confirmation.
A novel application involves using photoionization-generated this compound cations (CH₂Br₂⁺) as a chemical ionization (CI) reagent in time-of-flight mass spectrometry (TOFMS). acs.orgacs.orgnih.gov This PDCI-TOFMS technique enhances the sensitivity for detecting other volatile compounds, such as volatile sulfur compounds (VSCs), by forming recognizable adduct ions. acs.orgacs.orgnih.gov
Chromatographic Techniques for Environmental and Synthetic Analysis
Chromatographic methods, particularly gas chromatography (GC), are the cornerstone for the analysis of this compound in environmental and synthetic samples. sigmaaldrich.com
Environmental Analysis: GC coupled with an electron capture detector (GC-ECD) is a standard method for determining low concentrations of this compound and other halogenated compounds in drinking water, groundwater, and soil. restek.comkeikaventures.comnemi.gov For example, U.S. EPA Method 504.1 specifies a microextraction procedure followed by dual-column GC-ECD for the analysis of 1,2-dibromoethane (B42909) (an isomer of this compound) and other similar compounds in water. restek.comoup.com The use of two dissimilar capillary columns provides confirmation of the analyte's identity. nemi.gov Purge-and-trap systems combined with GC-MS are also used for the analysis of volatile compounds like this compound in honey and other complex matrices. researchgate.net
Synthetic Analysis: In a synthetic laboratory setting, GC is used to monitor the progress of reactions involving this compound and to assess the purity of the final products.
**Table 3: Common Chromatographic Conditions for this compound Analysis***
| Parameter | Typical Setting |
|---|---|
| Technique | Gas Chromatography (GC) |
| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS) |
| Column | Capillary columns (e.g., Rtx-CLPesticides, DB-1) |
| Injection | Split/Splitless, Purge and Trap, Microextraction |
| Carrier Gas | Helium, Nitrogen |
Note: Specific conditions vary widely depending on the application, matrix, and required detection limits.
Polarographic and Electrochemical Methods
Electrochemical techniques, including polarography and voltammetry, offer alternative methods for the analysis and degradation of this compound. These methods are based on the electrochemical reduction of the carbon-bromine bonds.
Studies have investigated the electrochemical reduction of brominated compounds like this compound at various electrodes, such as boron-doped diamond (BDD) and carbon fiber brush electrodes. uab.cat The degradation process typically follows first-order kinetics, and the rate increases as the cathode potential becomes more negative. uab.cat For example, the electrochemical dehalogenation of this compound has been studied at potentials between -0.8 V and -1.2 V, leading to the formation of methane (B114726) and bromide ions. uab.catresearchgate.net Polarographic studies in aqueous solutions have also been conducted for the determination of related compounds like 1,2-dibromoethane. core.ac.ukacs.orgacs.org These electrochemical approaches are being explored for the remediation of water contaminated with halogenated organic compounds. researchgate.net
Computational and Theoretical Investigations of Dibromomethane
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the molecular structure, vibrational frequencies, and reactivity of dibromomethane (B42720). Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory have been employed to predict its properties with high accuracy. tandfonline.com
Studies using the DFT hybrid Becke3-LYP functional and post-Hartree-Fock methods with a 6-311G(2d,2p) basis set have successfully predicted molecular parameters like geometries, rotational constants, and dipole moments for a series of bromomethanes, including this compound. tandfonline.com It was found that for predicting geometries, particularly the C-Br bond lengths, DFT and CCSD(T) calculations perform better when f functions are included in the basis set, whereas MP2 calculations provide good geometric predictions even without them. tandfonline.com
Quantum chemical methods are also used to study reactivity. researchgate.net Global chemical reactivity descriptors derived from DFT, such as chemical hardness, electronic chemical potential, and electrophilicity, can be calculated to predict the relative stability and reactivity of molecules. researchgate.net Furthermore, these computational approaches have been applied to investigate the photoionization and dissociative photoionization of CH₂Br₂. acs.org
The table below summarizes key molecular parameters for this compound predicted by computational methods.
Table 1: Predicted Molecular Parameters for this compound
| Parameter | Predicted Value | Method/Basis Set |
|---|---|---|
| C-Br Bond Length | Varies with method | DFT, MP2, CCSD(T) |
| Dipole Moment | Varies with method | DFT, MP2 |
| Harmonic Wavenumbers | Varies with method | DFT, MP2 |
This table is interactive. Click on headers to sort.
Molecular Dynamics Simulations of Liquid-Phase Behavior
Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of molecules in the condensed phase. For this compound, MD simulations have provided detailed insights into its properties in the liquid state and at interfaces.
Classical MD simulations have been used to calculate the free energy profiles associated with the transfer of this compound from the gas phase to the aqueous phase. nih.gov These simulations revealed that this compound, along with other halomethanes, has a free energy minimum at the water-vapor interface of approximately 12–15 kJ·mol⁻¹. nih.gov This finding implies that halomethanes tend to accumulate at interfaces, a behavior with significant implications for atmospheric chemistry, particularly in systems with a large surface area like water droplets in air. nih.gov To achieve these results, the force field for the halomethanes was specifically tuned by adjusting atomic charges to accurately reproduce experimental hydration free energies. nih.gov
Other MD studies have focused on the behavior of liquid this compound under varying thermodynamic conditions. rsc.orgresearchgate.net Simulations have been performed for liquid this compound at temperatures ranging from 268–328 K and pressures from 1 bar up to 3000 bar. rsc.orgresearchgate.net These simulations, which used a simple effective two-body pair potential with atom-atom Coulomb and Lennard-Jones interactions, were used to study thermodynamic properties such as the isobaric thermal expansion coefficient, isothermal compressibility, and heat capacities. rsc.orgresearchgate.net The results showed a crossing of the isotherms of the isobaric thermal expansion coefficient at around 800 bar, a prediction that aligns well with an isothermal fluctuation equation of state. rsc.orgresearchgate.net
Modeling of Atmospheric Oxidation Mechanisms
Computational modeling is essential for understanding the complex chemical pathways of this compound's degradation in the atmosphere. These models help predict the substance's atmospheric lifetime and the formation of secondary pollutants. The primary atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals and, to a lesser extent, UV photolysis. researchgate.nettaylorfrancis.com
Computational studies have detailed the oxidation mechanisms initiated by both UV photolysis and H-atom abstraction by OH or chlorine (Cl) radicals. researchgate.net These models calculate the energetics for the addition of molecular oxygen (O₂) to the resulting bromomethyl radicals and the subsequent reactions of the formed peroxy radicals (e.g., CH₂BrO₂). researchgate.net The reaction of these peroxy radicals with nitric oxide (NO) is predicted to form energized peroxy nitrite (B80452) molecules that rapidly dissociate into alkoxy radicals (like CH₂BrO) and nitrogen dioxide (NO₂). researchgate.net The kinetics of these reactions are often determined using Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation calculations. researchgate.net
A key finding from these models is that the reaction of brominated peroxy radicals with the hydroperoxyl radical (HO₂) can lead directly to significant production of alkoxy radicals, a pathway not as important for their non-brominated counterparts. researchgate.net The resulting alkoxy radicals are predicted to dissociate quickly through the cleavage of the C-Br bond. researchgate.net Detailed chemical schemes for the degradation of this compound have been developed and implemented in 3-D chemical transport models (CTMs) like TOMCAT/SLIMCAT to predict the global distribution of the source gas and its organic degradation products. copernicus.org
Theoretical Studies of Unimolecular Reactions
Theoretical studies of unimolecular reactions focus on the decomposition or isomerization of an isolated, energized molecule. For bromoalkanes, these studies provide insight into reaction pathways that compete with bimolecular atmospheric reactions. While direct studies on this compound are specific, research on related compounds like 1,1-dibromoethane (B1583053) and 1,2-dibromoethane (B42909) offers valuable analogous information.
Theoretical investigations have characterized the potential energy surfaces (PES) for the decomposition of dibromoethanes. marquette.edu For 1,1-dibromoethane, photodecomposition is dominated by elimination to form molecular products. marquette.edu Theoretical models have identified pathways for the elimination of HBr and Br₂. marquette.edu For HBr elimination, both concerted (single-step) and sequential pathways have been demonstrated, with the latter involving an isomer as an intermediate. marquette.edu For Br₂ elimination, a pathway from the isomer on the singlet PES, involving a simultaneous Br₂ loss and a 1,2-hydrogen shift, was found to be lower in energy than a direct three-center elimination from the parent molecule. marquette.edu
The kinetics of such unimolecular reactions can be estimated using statistical theories like RRKM theory. marquette.eduprsu.ac.in This theory calculates the rate constant as a function of the molecule's internal energy, considering the vibrational frequencies of the reactant and the transition state. prsu.ac.in Such calculations are crucial for understanding the lifetime of energized intermediates formed during atmospheric or photochemical processes. marquette.edu
Predictive Modeling for Environmental Fate
Models for environmental fate rely on key physicochemical properties, many of which can be estimated using computational methods. For this compound, its high vapor pressure and low adsorptivity to soil are critical inputs. taylorfrancis.com Based on these properties, models predict that if released to soil, this compound will likely volatilize from the surface or leach into groundwater. taylorfrancis.com If released into water, volatilization is predicted to be the primary loss process. taylorfrancis.com For instance, the half-life for volatilization from a model river (1 m deep, 1 m/s flow, 3 m/s wind) is estimated to be 5.1 hours. taylorfrancis.com
In the atmosphere, its fate is governed by reaction with photochemically produced hydroxyl radicals. taylorfrancis.com The estimated half-life for this atmospheric reaction is 213 days. taylorfrancis.com Physiologically based pharmacokinetic (PBPK) models have also been used to predict the dermal absorption of this compound from various vehicles like water and oil. nih.gov These models showed that while the permeability coefficient was much higher in a water vehicle, normalizing for the skin:vehicle partition coefficient reduced the variation significantly, allowing for successful prediction of permeability in different nonpolar vehicles. nih.gov Multimedia fate models use these properties to perform screening-level predictions of the chemical's behavior under standardized emission scenarios. researchgate.net
Q & A
Q. What are the standard methods for synthesizing dibromomethane in laboratory settings?
this compound is commonly synthesized via halogenation reactions. One method involves the bromination of methane under UV light, where bromine radicals substitute hydrogen atoms in a stepwise mechanism . Advanced methods include microwave-accelerated α-methylenation of ketones using this compound and diethylamine, which enhances reaction efficiency . Cyclopropanation of alkenes using a zinc-copper couple and this compound is another established route, providing high yields under controlled conditions .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks for CH₂Br₂ (e.g., δ ~4.9 ppm for CH₂ in ¹H NMR) . Infrared (IR) spectroscopy detects C-Br stretching vibrations near 500–600 cm⁻¹ . Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used for purity analysis, with retention times and mass fragmentation patterns compared to reference standards .
Q. What safety protocols are critical when handling this compound in the lab?
Personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and P95 respirators (for vapor exposure), is mandatory . Work should be conducted in a fume hood to minimize inhalation risks. Spills require absorption with inert materials (e.g., diatomaceous earth) and disposal as halogenated waste . Acute toxicity data indicate limited carcinogenicity (IARC/ACGIH: Not classified), but prolonged exposure may cause CNS depression .
Advanced Research Questions
Q. How can reaction parameters be optimized for this compound in multi-step organic syntheses?
Design of Experiments (DoE) methodologies, such as response surface modeling, are effective for optimizing stoichiometry, temperature, and reactant ratios. For example, premixing this compound with acetophenone at a 0.9:1 ratio and −25°C maximizes product yield in Grignard-like reactions while minimizing byproducts . Inline FT-IR and mass spectrometry (MS) enable real-time monitoring of intermediates, ensuring precise control over reaction pathways .
Q. What analytical challenges arise in studying this compound’s environmental partitioning and degradation?
Environmental monitoring requires sensitive GC-MS methods due to this compound’s low water solubility (1.2% w/w) and volatility (half-life in rivers: ~5.2 hours) . Conflicting data on its presence in groundwater (e.g., 12% detection in New Jersey vs. <0.0005 mg/L in New Zealand) highlight the need for region-specific sampling and isotope dilution techniques to address variability . Photolytic degradation pathways and brominated byproducts (e.g., formaldehyde) require LC-MS/MS for trace analysis .
Q. How does this compound interact with biological systems, and what are its metabolic pathways?
In vitro studies suggest this compound undergoes glutathione conjugation via glutathione S-transferase (GST), forming halomethylglutathione intermediates. Non-enzymatic hydrolysis releases formaldehyde, which is further oxidized to formic acid by formaldehyde dehydrogenase . Mutagenicity assays (e.g., Ames test) show weak genotoxic potential, but co-exposure with CYP450 inhibitors may alter metabolic outcomes .
Q. What advanced techniques resolve ambiguities in this compound’s pore-structure interactions during adsorption studies?
Small-angle X-ray scattering (SAXS) reveals pore-size distribution in materials like coal xerogels, but overlapping peaks (e.g., 2.9 nm and 5.1 nm humps) complicate Guinier analysis. Combining SAXS with this compound adsorption isotherms at varying relative pressures (P/P₀) improves resolution, though supplementary neutron scattering or BET surface area measurements are recommended for validation .
Data Contradictions and Mitigation Strategies
- Environmental Presence : Discrepancies in detection levels (e.g., 0.045 mg/L in U.S. groundwater vs. undetectable in New Zealand) may stem from analytical sensitivity (e.g., GC-MS vs. purge-and-trap methods) or regional emission sources (e.g., marine algae vs. industrial discharge) .
- Reaction Mechanisms : Conflicting reports on this compound’s role in cyclopropanation (radical vs. carbene pathways) necessitate isotopic labeling (e.g., ⁸¹Br) and computational modeling (DFT) to clarify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
